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Abstract

Inavolisib (also known as GDC-0077) is a first-in-class, orally bioavailable, small-molecule
inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Ka) isoform. It possesses a unique dual
mechanism of action, combining potent, ATP-competitive inhibition of the kinase domain with
the selective degradation of the mutant p110a protein, the catalytic subunit of PI3Ka encoded
by the PIK3CA gene. This dual action results in profound and sustained suppression of the
PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and
survival in many cancers. Activating mutations in PIK3CA are among the most common
oncogenic drivers, particularly in hormone receptor-positive (HR+), HER2-negative breast
cancer. Inavolisib's high selectivity for mutant PI3Ka over its wild-type counterpart and other
PI3K isoforms provides a wider therapeutic window, leading to a more manageable safety
profile compared to earlier-generation pan-PI3K inhibitors. This guide provides an in-depth
review of the molecular mechanism, pharmacological properties, and key experimental data
that define inavolisib as a targeted therapeutic agent.

Core Mechanism of Action

Inavolisib's primary pharmacological activity is the disruption of the PIBK/AKT/mTOR signaling
cascade, a pathway central to tumor cell growth and survival.[1] Its mechanism is twofold,
distinguishing it from other PI3Ka inhibitors.
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ATP-Competitive Inhibition of PI3Ka

Inavolisib binds with high potency to the ATP-binding site within the catalytic p110a subunit of
PI3Ka.[2] This reversible, competitive inhibition prevents the phosphorylation of
phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate
(PIP3).[1] The reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology
(PH) domain-containing proteins, such as AKT and PDK1, to the cell membrane, thereby
blocking their activation and halting downstream signaling.[1]

Selective Degradation of Mutant p110a

A unique and critical feature of inavolisib is its ability to induce the selective, proteasome-
mediated degradation of the mutant p110a protein, while having minimal effect on the wild-type
protein.[2][3][4] This degradation leads to a more profound and durable inhibition of the PI3K
pathway than kinase inhibition alone.[2][5] This selective degradation of the oncoprotein may
contribute to an improved therapeutic index.[6] The exact molecular interactions driving this
degradation are linked to conformational changes in the mutant protein upon inhibitor binding,
which are recognized by the cellular ubiquitin-proteasome machinery.[7]

The following diagram illustrates the dual mechanism of inavolisib.
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Caption: Dual mechanism of action of inavolisib.
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Quantitative Pharmacological Data

Inavolisib's pharmacological profile is characterized by high potency and selectivity.

ble 1- In Vi | Selectivi

Parameter Value Reference
PI3Ka (mutant) IC50 0.038 + 0.003 nM [2]
Selectivity vs. PI3K[ >300-fold [2][8]
Selectivity vs. PI3Kd 361-fold [2][5]
Selectivity vs. PI3Ky >300-fold [2][8]
Selectivity vs. mTOR >2000-fold [5]

Table 2: Preclinical Absorption, Distribution,

Metabolism, and Excretion (ADME)

Parameter Species | System Value Reference
Permeability (Papp) MDCK Cells 1.9 x 10-6 cm/s [819]
Metabolic Stability Human Hepatocytes Stable [819]
Oral Bioavailability Mouse 57.5% - 100% [8][9]
Efflux Substrate P-gp & BCRP Yes [819]

Table 3: Clinical Efficacy (Phase Ill INAVO120 Trial)

Inavolisib + Palbociclib + Fulvestrant vs. Placebo + Palbociclib + Fulvestrant in PIK3CA-
mutated, HR+/HER2- Advanced Breast Cancer
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Hazard Ratio

Endpoint Inavolisib Arm  Placebo Arm Reference
(95% CI)
Median
Progression- 0.42 (0.32 -
_ 17.2 months 7.3 months [10][11]
Free Survival 0.55)
(PFS)

Median Overall

) 34.0 months 27.0 months 0.67 (0.48-0.94) [10]
Survival (0OS)

| Objective Response Rate (ORR) | 62.7% | 28.0% | N/A |[10] |

PIBK/AKT/ImTOR Signaling Pathway

The PI3K pathway is a primary signaling node downstream of receptor tyrosine kinases (RTKs)
that governs essential cellular processes. The diagram below outlines the canonical pathway
and highlights the intervention point of inavolisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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